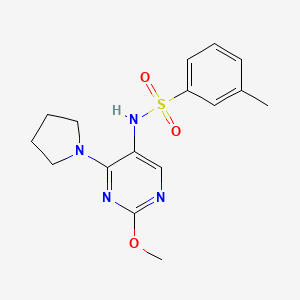

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide

Description

N-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methoxy and pyrrolidinyl groups at the 2- and 4-positions, respectively, linked to a 3-methylbenzenesulfonamide moiety. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX or CCP4 software) and Hirshfeld surface analysis to assess intermolecular interactions .

Properties

IUPAC Name |

N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-12-6-5-7-13(10-12)24(21,22)19-14-11-17-16(23-2)18-15(14)20-8-3-4-9-20/h5-7,10-11,19H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIFQMZFJDOBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the methoxy and pyrrolidinyl groups. The final step usually involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring’s electron-deficient nature enables SNAr reactions at positions activated by electron-withdrawing groups. Key findings include:

-

The pyrrolidine substituent enhances ring electron density, reducing reactivity at the 4-position but enabling selective modifications at the 2-methoxy site .

Sulfonamide Bond Reactivity

The benzenesulfonamide moiety participates in acid/base-mediated reactions:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Cleavage to 3-methylbenzenesulfonic acid | |

| Alkylation | NaH, alkyl halides in DMF | N-alkylation at the sulfonamide nitrogen |

-

Stability: The sulfonamide bond remains intact under neutral conditions but degrades in strong acids or bases.

Oxidation and Reduction

Functional group transformations include:

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Oxidation of methyl group | KMnO₄, H₂O, heat | 3-Methyl → 3-carboxylic acid derivative | |

| Reduction of pyrimidine | H₂, Pd/C | Partial saturation of the pyrimidine ring |

-

The methyl group on the benzene ring is susceptible to oxidation, forming a carboxylic acid for further conjugation.

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable structural diversification:

| Reaction | Catalyst | Application | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Introduction of aryl/heteroaryl groups | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination at reactive pyrimidine positions |

Complexation and Chelation

The pyrrolidine nitrogen and sulfonamide oxygen act as weak Lewis bases:

| Interaction | Metal Ion | Application | Source |

|---|---|---|---|

| Coordination with Cu²⁺ | CuCl₂ in MeOH | Formation of stable metal complexes |

-

Chelation studies suggest potential use in catalytic systems or metallodrug design.

Stability Under Synthetic Conditions

Critical parameters for reaction optimization:

| Factor | Optimal Range | Impact | Source |

|---|---|---|---|

| Solvent polarity | DMF > NMP > THF | Higher polarity improves sulfonamide solubility | |

| Temperature | 80–140°C | Accelerates SNAr but risks decomposition |

Key Mechanistic Insights

-

Steric effects : The pyrrolidine group hinders electrophilic attacks at the 4-position of the pyrimidine ring .

-

Electronic effects : Methoxy and sulfonamide groups direct reactivity toward meta and para positions on their respective aromatic systems.

This compound’s versatility in cross-coupling, substitution, and functional group transformations makes it valuable for medicinal chemistry and materials science. Experimental data emphasize controlled conditions to balance reactivity and stability .

Scientific Research Applications

Cancer Research

The compound has been studied for its potential as an inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer cell signaling pathways. Research indicates that selective inhibition of PI5P4Kγ can lead to reduced tumor growth and enhanced apoptosis in cancer cells. The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating brain tumors, where traditional therapies often fail .

Neurodegenerative Diseases

Due to its brain penetration capabilities, this compound is being investigated for its neuroprotective effects. Studies suggest that it may modulate neuroinflammatory processes and provide neuroprotection in models of neurodegeneration, such as Alzheimer's disease .

In Vivo Studies

In vivo pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics in animal models. Parameters such as half-life, brain-to-plasma concentration ratios, and protein binding profiles have been evaluated to assess its therapeutic viability .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide is critical for optimizing its pharmacological properties. Variations in the pyrimidine and benzenesulfonamide moieties can significantly influence its potency and selectivity against target enzymes.

| Structural Component | Modification Impact |

|---|---|

| Pyrrolidine Substituent | Enhances selectivity for PI5P4Kγ |

| Methoxy Group | Improves solubility and bioavailability |

| Sulfonamide Moiety | Contributes to binding affinity |

Inhibitory Activity Against PI5P4Kγ

A study highlighted the identification of several thienylpyrimidines as potent inhibitors of PI5P4Kγ, demonstrating similar structural characteristics to this compound. These compounds showed low nanomolar potency and excellent selectivity against other isoforms, indicating a promising pathway for further development .

Neuroprotection in Animal Models

Research conducted on animal models of neurodegeneration revealed that this compound could significantly reduce markers of inflammation and oxidative stress, suggesting its potential use as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include sulfonamide derivatives with modified pyrimidine or heterocyclic cores. A key example from the evidence is (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 5 in ). The table below highlights critical differences:

- In contrast, Compound 5’s pyridinyl-pyrazolone system introduces conjugation and hydrogen-bonding capacity, favoring prodrug activation .

- Lipophilicity : The pyrrolidinyl group in the target compound increases logP compared to Compound 5’s polar hydrazinyl bridge, suggesting better membrane permeability.

- Synthetic Complexity : Compound 5 requires multi-step synthesis involving hydrazine coupling, whereas the target compound’s pyrrolidinyl substitution may simplify preparation.

Crystallographic and Computational Analysis

Both compounds likely employ crystallographic tools (e.g., SHELX-76 for refinement, CCP4 for data processing) for structural validation . Hirshfeld analysis of Compound 5 reveals intermolecular N–H···O and C–H···π interactions critical for crystal packing . Similar analyses for the target compound would clarify the role of its 3-methylbenzenesulfonamide group in stabilizing molecular conformations.

Biological Activity

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHNOS and a molecular weight of 348.4 g/mol. It features a pyrimidine ring substituted with a methoxy group and a pyrrolidinyl group, alongside a benzenesulfonamide moiety. This unique structure suggests diverse biological activities, particularly in enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 1797622-44-6 |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The common approach includes:

- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized first, followed by the introduction of the methoxy and pyrrolidinyl groups.

- Sulfonation : The final step involves sulfonating the benzene ring to incorporate the sulfonamide group.

Specific reaction conditions such as temperature, solvents, and catalysts are optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their functions. For instance, similar compounds have shown inhibitory effects on various kinases involved in cancer pathways.

- Receptor Modulation : The compound may modulate signaling pathways by interacting with receptors, potentially influencing processes such as cell proliferation and apoptosis .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example:

- In vitro Studies : Compounds derived from pyrimidine structures have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. These studies report IC values in the nanomolar range, indicating potent antiproliferative activity .

Other Biological Activities

In addition to antitumor effects, this compound may exhibit other biological activities:

- Antimicrobial Properties : Similar sulfonamide derivatives have been investigated for their antimicrobial properties against bacterial strains.

- Anti-inflammatory Effects : There is potential for modulating inflammatory pathways due to its structural similarity to known anti-inflammatory agents .

Case Studies

- Cytotoxicity Evaluation : A study conducted on thiosemicarbazones derived from pyridine showed that compounds with similar structural motifs exhibited strong cytotoxicity against tumor cells. This underscores the potential for this compound in cancer therapy .

- Mechanistic Insights : Research into pyrimidine inhibitors has revealed their capability to suppress cell migration and invasion in cancer models, implicating them in therapeutic strategies against metastatic diseases .

Q & A

Basic: What synthetic routes are recommended for N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide?

Answer:

A common approach involves coupling a pyrimidine intermediate with a benzenesulfonamide group. For example, benzenesulfonamide derivatives are often synthesized via nucleophilic substitution or coupling reactions. A validated method includes reacting a pre-functionalized pyrimidine core (e.g., 2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine) with 3-methylbenzenesulfonyl chloride in the presence of a base like DMAP (4-dimethylaminopyridine) in pyridine . Key steps:

Activation : Dissolve the pyrimidine intermediate in pyridine with DMAP.

Coupling : Add sulfonyl chloride dropwise under inert conditions.

Workup : Purify via column chromatography (e.g., silica gel, ethyl acetate/petroleum ether).

Optimize reaction time (2–24 hours) and temperature (room temperature to 80°C) to improve yields.

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Answer:

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from dynamic effects or impurities. Strategies include:

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect conformational exchange (e.g., pyrrolidinyl ring puckering) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity and rule out byproducts.

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, as demonstrated for related pyrimidine sulfonamides in patent literature .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Core techniques include:

- NMR Spectroscopy : H/C NMR to confirm substitution patterns (e.g., methoxy, pyrrolidinyl groups).

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.

- FT-IR : Validate functional groups (e.g., sulfonamide S=O stretches at ~1350 cm).

- Elemental Analysis : Verify C/H/N/S ratios.

Advanced: How can researchers design assays to evaluate bioactivity against purinergic receptors?

Answer:

Given structural similarities to purinoreceptor antagonists (e.g., filapixant in ), design:

In Vitro Binding Assays : Use radiolabeled ATP analogs (e.g., H-α,β-methylene ATP) in HEK293 cells expressing P2X receptors.

Calcium Flux Assays : Measure receptor activation via fluorescent dyes (e.g., Fluo-4).

Negative Controls : Include known antagonists (e.g., A-317491) to validate assay conditions .

Address contradictions (e.g., species-dependent responses) by testing human vs. murine receptor isoforms.

Basic: What solvent systems are optimal for solubility studies?

Answer:

Prioritize biocompatible solvents for preclinical studies:

- Aqueous Buffers : PBS (pH 7.4) with DMSO (<1% v/v) for initial solubility screening.

- Co-Solvents : Ethanol/PEG400 mixtures for enhanced dissolution.

- LogP Determination : Use shake-flask method with octanol/water partitioning.

Advanced: How can polymorphic forms of this compound be identified and characterized?

Answer:

Polymorphism impacts bioavailability and stability. Methods:

- DSC/TGA : Detect thermal transitions (melting points, decomposition).

- PXRD : Compare diffraction patterns to known crystalline forms (e.g., as in ).

- Hot-Stage Microscopy : Observe recrystallization behavior under controlled heating.

For metastable forms, use solvent-drop grinding or slurry conversion .

Basic: What stability-indicating methods are recommended for storage studies?

Answer:

- Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- Stability-Indicating HPLC : Monitor degradation products using gradient elution.

- Mass Balance : Ensure >90% recovery after stress testing.

Advanced: How to resolve contradictory results in kinase inhibition assays?

Answer:

Contradictions may stem from assay interference or off-target effects. Mitigate via:

- Counter-Screens : Test against unrelated kinases (e.g., EGFR, VEGFR) to rule out pan-inhibition.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cells.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. ethoxy groups) to refine selectivity .

Basic: How to validate synthetic intermediates using LC-MS?

Answer:

- LC Conditions : C18 column, 0.1% formic acid in water/acetonitrile.

- MS Settings : ESI+ mode; monitor [M+H] ions.

- Fragmentation Analysis : Compare MS/MS spectra to predicted fragmentation patterns (e.g., loss of pyrrolidine).

Advanced: What computational tools are effective for SAR optimization?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., P2X7).

- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications.

- MD Simulations : Assess conformational stability of the sulfonamide-pyrimidine scaffold in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.